molecular formula C18H20N4O2S B6474553 N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640958-88-7

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6474553
CAS No.: 2640958-88-7
M. Wt: 356.4 g/mol
InChI Key: PNRRHRVXDXFVDN-UHFFFAOYSA-N
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Description

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The piperidine ring can be formed via hydrogenation of pyridine derivatives.

The final step involves the coupling of the quinoline and piperidine intermediates with a cyclopropanesulfonamide group. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the sulfonyl chloride derivative of cyclopropane, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Skraup synthesis and hydrogenation steps, as well as the development of more efficient catalysts for the nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is not fully understood, but it is believed to interact with specific molecular targets in cells. The quinoline moiety may intercalate with DNA, while the piperidine ring could interact with protein receptors. The sulfonamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
  • N-[1-(3-cyanoquinolin-2-yl)piperidin-2-yl]cyclopropanesulfonamide

Uniqueness

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the specific positioning of the cyano group on the quinoline moiety and the piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c19-11-14-10-13-4-1-2-6-17(13)20-18(14)22-9-3-5-15(12-22)21-25(23,24)16-7-8-16/h1-2,4,6,10,15-16,21H,3,5,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRRHRVXDXFVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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